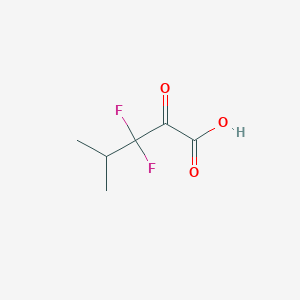
3,3-Difluoro-4-methyl-2-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-3,3-difluoro-4-methylvaleric acid is an organic compound that belongs to the class of keto acids It is characterized by the presence of two fluorine atoms and a keto group attached to a valeric acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3,3-difluoro-4-methylvaleric acid typically involves the introduction of fluorine atoms into a valeric acid derivative. One common method is the fluorination of a precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of hydrogen atoms with fluorine atoms under controlled conditions .
Industrial Production Methods
Industrial production of 2-Oxo-3,3-difluoro-4-methylvaleric acid may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-3,3-difluoro-4-methylvaleric acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of difluorocarboxylic acids.
Reduction: Formation of difluoroalcohols.
Substitution: Formation of various substituted valeric acid derivatives.
Applications De Recherche Scientifique
2-Oxo-3,3-difluoro-4-methylvaleric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Oxo-3,3-difluoro-4-methylvaleric acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The keto group plays a crucial role in its reactivity, enabling it to undergo oxidation, reduction, and substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-oxovaleric acid: A keto acid with a similar structure but without fluorine atoms.
2-Oxo-3-methylvaleric acid: Another keto acid with a similar backbone but different substituents.
Uniqueness
2-Oxo-3,3-difluoro-4-methylvaleric acid is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
165544-39-8 |
|---|---|
Formule moléculaire |
C6H8F2O3 |
Poids moléculaire |
166.12 g/mol |
Nom IUPAC |
3,3-difluoro-4-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H8F2O3/c1-3(2)6(7,8)4(9)5(10)11/h3H,1-2H3,(H,10,11) |
Clé InChI |
VHDSJFBLIOOSIT-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)C(=O)O)(F)F |
SMILES canonique |
CC(C)C(C(=O)C(=O)O)(F)F |
Synonymes |
Pentanoic acid, 3,3-difluoro-4-methyl-2-oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















